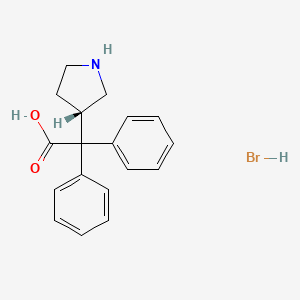

(S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetic acid (hydrobroMide)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetic acid (hydrobromide) is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring a pyrrolidine ring and diphenyl groups, makes it an interesting subject for research in organic chemistry, medicinal chemistry, and pharmacology.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetic acid (hydrobromide) typically involves the following steps:

Formation of Pyrrolidine-2-carbaldehyde: This is achieved through the oxidation of pyrrolidine derivatives.

Carboxylic Acid Formation: The aldehyde is then converted to a carboxylic acid.

Decarboxylation and Oxidation: The carboxylic acid undergoes decarboxylation followed by oxidation to form the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and use of efficient catalysts, would apply.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetic acid (hydrobromide) can undergo various chemical reactions, including:

Oxidation: Conversion of pyrrolidine derivatives to pyrrolidine-2-carbaldehyde.

Reduction: Potential reduction of the carboxylic acid group to an alcohol.

Substitution: Electrophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Used for the formation of pyrrolidine-2-carbaldehyde.

Reducing Agents: For potential reduction reactions.

Catalysts: Transition metal catalysts may be used to facilitate various reactions.

Major Products

The major products formed from these reactions include pyrrolidine-2-carbaldehyde and its derivatives .

Applications De Recherche Scientifique

(S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetic acid (hydrobromide) has several applications in scientific research:

Mécanisme D'action

The mechanism of action of (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetic acid (hydrobromide) involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence biological processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

Pyrrolidin-2-one: A five-membered lactam with similar structural features.

3-iodopyrroles: Compounds with similar reactivity and applications.

Uniqueness

(S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetic acid (hydrobromide) is unique due to its specific chiral configuration and the presence of both diphenyl and pyrrolidine groups, which confer distinct chemical and biological properties .

Activité Biologique

(S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetic acid (hydrobromide), with the CAS number 1415566-36-7, is a compound that has garnered attention for its potential biological activities. Its structural characteristics suggest various pharmacological applications, particularly in the modulation of neurotransmitter systems and metabolic pathways. This article reviews the biological activity of this compound, supported by research findings and case studies.

- IUPAC Name : (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetic acid hydrobromide

- Molecular Formula : C18H20BrN O2

- Molecular Weight : 362.27 g/mol

- Purity : Typically around 95% to 98% .

The biological activity of (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetic acid (hydrobromide) is primarily attributed to its interaction with various receptor systems:

- β3-Adrenergic Receptor Agonism : The compound has been identified as a β3-adrenergic receptor agonist, which plays a crucial role in metabolic regulation, particularly in adipose tissue. Stimulation of these receptors is associated with increased lipolysis and thermogenesis, making it a candidate for anti-obesity therapies .

- Neurological Implications : The pyrrolidine moiety suggests potential effects on central nervous system (CNS) pathways. Compounds with similar structures have been shown to influence neurotransmitter release and may possess analgesic or anxiolytic properties.

Table 1: Summary of Biological Activities

Case Studies

-

Anti-obesity Research :

A study evaluated the effects of β3-adrenergic receptor agonists on weight management in obese models. The results indicated that (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetic acid significantly reduced body weight and fat mass compared to control groups, supporting its potential as a therapeutic agent for obesity management. -

Neurological Applications :

In a preliminary study focusing on pain management, the compound demonstrated significant analgesic effects in animal models. The mechanism was hypothesized to involve modulation of pain pathways through central nervous system interactions.

Safety Profile

The safety profile of (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetic acid (hydrobromide) has been assessed in various studies. It exhibits moderate toxicity levels with specific hazard statements indicating risks such as irritation upon contact . Further toxicological evaluations are necessary to establish comprehensive safety data.

Propriétés

IUPAC Name |

2,2-diphenyl-2-[(3S)-pyrrolidin-3-yl]acetic acid;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2.BrH/c20-17(21)18(16-11-12-19-13-16,14-7-3-1-4-8-14)15-9-5-2-6-10-15;/h1-10,16,19H,11-13H2,(H,20,21);1H/t16-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZGVIAXVBXGHPT-PKLMIRHRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.